3-(1-Piperazinyl)-1,2-benzisothiazole
Overview
Description
3-(1-Piperazinyl)-1,2-benzisothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. It is a significant heterocyclic compound with various biological activities. This compound and its derivatives are known for their roles as dopamine and serotonin antagonists, making them valuable in the field of medicinal chemistry, particularly as antipsychotic drug substances .
Mechanism of Action
Target of Action
The primary targets of 3-(1-Piperazinyl)-1,2-benzisothiazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound acts as an antagonist, blocking the action of these neurotransmitters .
Mode of Action
This compound interacts with its targets by binding to the dopamine and serotonin receptors, thereby inhibiting their activity . This results in changes in the transmission of signals in the brain, which can affect mood and behavior .
Biochemical Pathways
The compound affects the biochemical pathways associated with dopamine and serotonin. By blocking these neurotransmitters, it disrupts the normal signaling pathways, leading to changes in mood and behavior . The exact downstream effects can vary depending on the individual and the specific context.
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter activity and alterations in signal transmission within the brain . These changes can lead to observable effects on mood and behavior.
Biochemical Analysis
Biochemical Properties
3-(1-Piperazinyl)-1,2-benzisothiazole and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . The compound interacts with these neurotransmitters, influencing their activity and playing a role in biochemical reactions within the body .
Cellular Effects
It is known that the compound has antibacterial activity, with one derivative showing good activity against Bacillus subtilis and Staphylococcus aureus . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that its derivatives act as dopamine and serotonin antagonists . This suggests that the compound may exert its effects at the molecular level through binding interactions with these neurotransmitters, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole typically involves a multi-step procedure. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) . The structures of the synthesized compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
3-(1-Piperazinyl)-1,2-benzisothiazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form derivatives with diverse biological activities. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines . The major products formed from these reactions are often characterized by their biological activity, such as antibacterial properties .
Scientific Research Applications
3-(1-Piperazinyl)-1,2-benzisothiazole has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing antipsychotic drugs due to its dopamine and serotonin antagonistic properties . The compound also exhibits antibacterial activity, making it valuable in the development of antimicrobial agents . Additionally, its derivatives have been studied for their potential use in treating urinary dysfunction and as oxidosqualene cyclase inhibitors .
Comparison with Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole can be compared with other similar compounds such as piperazine derivatives and other benzisothiazole derivatives. Piperazine derivatives, like aripiprazole and quetiapine, also exhibit antipsychotic properties but differ in their specific receptor targets and side effect profiles . Benzisothiazole derivatives, such as saccharin, are known for their diverse biological activities, including antibacterial and antifungal properties . The uniqueness of this compound lies in its hybrid structure, combining the properties of both isothiazole and piperazine moieties, which contributes to its broad spectrum of biological activities .
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOFMHJLWKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236556 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-87-0 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperazin-1-yl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D8RAT1F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(1-Piperazinyl)-1,2-benzisothiazole in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing atypical antipsychotic medications. [] Its structure forms the core of several drugs in this class, highlighting its importance in medicinal chemistry.
Q2: Can you describe a novel and efficient method for synthesizing this compound?
A2: A new commercial process utilizes a disulfide route for the preparation of this compound hydrochloride. [, ] This one-step method offers a more efficient alternative to multi-step processes.
Q3: How is this compound utilized in the synthesis of Lurasidone?
A3: Lurasidone, an atypical antipsychotic, utilizes this compound as a starting material in its synthesis. A streamlined "one-pot" method has been developed [], involving the reaction of this compound with (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane and (3αR,4S,7R,7αS)4,7-methano-1H-isoindole-1,3(2H)-dione. This approach simplifies the synthesis by reducing the number of steps and enabling solvent recycling.
Q4: What research has been done exploring the Structure-Activity Relationship (SAR) of compounds derived from this compound?
A4: Researchers have explored incorporating this compound into urea and thiourea derivatives conjugated with glutamic acid. [] These compounds were evaluated for antiglycation and urease inhibitory activities. Notably, derivatives with fluoro and methoxy substituents displayed significant potency, exceeding that of reference standards. This suggests these modifications could influence the biological activity and potency of the resulting compounds.
Q5: What are the implications of incorporating this compound into peptides?
A5: Research has explored conjugating this compound with amino acid sequences like Gly-Val/Phe-Gly-Val-Pro, utilizing urea/thiourea linkers. [] This approach aims to understand how incorporating this molecule within peptide structures affects their therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.